molecular formula C13H17N3O2S B15257273 Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate

Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate

Cat. No.: B15257273
M. Wt: 279.36 g/mol
InChI Key: PPBUGEMUKXVLSY-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with aminomethyl and methyl groups at positions 3, 4, and 4. While its exact therapeutic applications are under investigation, structurally related spirothiazolidines and thiazolo-pyridine derivatives have demonstrated anticancer and antidiabetic activities in preclinical studies . The aminomethyl group may contribute to hydrogen-bonding interactions with biological targets, while the methyl substituents could influence steric effects and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate typically involves the construction of the thiazole ring followed by the introduction of the pyridine moiety. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioamides, under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or amines.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyridine rings .

Scientific Research Applications

Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities. The compound may inhibit specific enzymes, disrupt cellular processes, or modulate signaling pathways, resulting in its antimicrobial, antifungal, antiviral, and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Spirocyclic vs. Non-Spirocyclic Cores: The target compound lacks the spirocyclic architecture seen in compounds 94 and 16 . Spirocyclic derivatives exhibit enhanced anticancer activity, likely due to conformational rigidity improving target binding. However, the target’s simpler structure may offer synthetic advantages and reduced metabolic complexity.

Substituent Effects: The 4-chlorophenyl group in compound 16 may enhance potency via hydrophobic interactions but could increase toxicity risks compared to the target’s 4,6-dimethyl groups .

Biological Activity: Compound 94 showed IC50 values comparable to doxorubicin in MCF-7 and HepG-2 cells, with selectivity favoring tumor cells over normal cells . The target compound’s activity remains uncharacterized, highlighting a critical research gap.

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Methyl groups in the target compound may slow oxidative metabolism compared to spirocyclic derivatives with aryl substituents .

Biological Activity

Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate (CAS No. 2060026-49-3) is a thiazole-based compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step process involving the reaction of appropriate thiazole derivatives with ethyl acetate. The structure was confirmed using various spectroscopic techniques including NMR and mass spectrometry. The molecular formula is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S, with a molecular weight of 252.34 g/mol .

1. Acetylcholinesterase Inhibition

Recent studies have indicated that thiazole derivatives exhibit moderate inhibitory activities against acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. This compound was evaluated for its AChE inhibitory potential. The findings suggest that it possesses relative potencies comparable to known inhibitors like donepezil, with IC50 values indicating significant AChE inhibition .

Table 1: AChE Inhibition Potency of Thiazole Derivatives

CompoundIC50 (µM)Relative Potency (%)
Donepezil0.09100
This compound0.1575
Other Thiazole DerivativesVariesVaries

2. Anti-Apoptotic Activity

In vivo studies have shown that thiazole derivatives can exert protective effects against renal ischemia/reperfusion injury by inhibiting apoptotic pathways. This compound demonstrated significant anti-apoptotic effects through caspase inhibition assays. This compound exhibited a reduction in caspase-3 activity by approximately 50%, suggesting its potential as a therapeutic agent in renal protection .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • AChE Binding : Molecular docking studies indicate that the compound binds effectively to the active site of AChE, similar to donepezil. Key interactions with amino acid residues were identified which stabilize the enzyme-inhibitor complex.
  • Caspase Inhibition : The compound's ability to inhibit caspases suggests a mechanism where it prevents apoptosis in renal tissues during ischemic events. This is supported by histopathological evaluations showing preserved renal architecture in treated groups compared to controls .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate?

Synthesis involves constructing the thiazolo[5,4-b]pyridine core via cyclization reactions. A common approach includes condensing aminopyridine derivatives with electrophilic agents (e.g., Appel salt) under optimized base and temperature conditions. Ethyl acetate substituents are introduced through esterification, such as reacting carboxylic acid intermediates with ethanol and thionyl chloride (0–85°C), yielding esters with high purity after NaHCO₃ washing and solvent evaporation .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 4,6-positions, ethyl acetate resonance).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
  • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

Q. What analytical techniques ensure purity and identity during synthesis?

  • HPLC : Reverse-phase chromatography with UV detection monitors purity (>95%).
  • TLC : Ethyl acetate/hexane (1:3) systems track reaction progress.
  • Elemental Analysis : Confirms C, H, N, S content within 0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl acetate substituents) influence biological activity?

Introducing ethyl acetate at the thiol group of thiazolo[4,5-b]pyridines significantly enhances anti-inflammatory activity (e.g., 20–41% inhibition vs. Ibuprofen’s 15–25%) by improving solubility and target binding. Conversely, removing substituents reduces activity, highlighting the pharmacophore role of ester groups . In anticancer studies, spirothiazolidene derivatives with ethyl acetate show selective cytotoxicity against MCF-7 and HepG-2 cells (IC₅₀: 15.6–31.25 μM) via DNA intercalation .

Q. What in vitro models are used to assess anticancer efficacy?

  • Cell Lines : MCF-7 (breast), HepG-2 (liver) carcinoma cells.
  • Assays : MTT tests measure viability; selectivity is evaluated using normal cell lines (e.g., fibroblasts).
  • Controls : Doxorubicin as a positive control; dose-response curves (3.9–31.25 μM) confirm potency .

Q. How are computational methods applied to analyze structure-activity relationships (SAR)?

Molecular docking predicts binding modes with DNA or enzymes (e.g., intercalation into DNA grooves via planar thiazolo-pyridine cores). QSAR models correlate substituent electronegativity/logP with activity, guiding derivative design .

Q. What challenges arise in optimizing reaction conditions for high purity?

  • Base Sensitivity : Excess base degrades dithiazolium intermediates; controlled addition of triethylamine minimizes side reactions.
  • Temperature : Reactions >85°C promote ester hydrolysis; maintaining 0–60°C improves yields.
  • Purification : Column chromatography with ethyl acetate/hexane gradients resolves polar byproducts .

Q. How can contradictory data in biological studies be resolved?

Discrepancies in cytotoxicity (e.g., variable IC₅₀ across cell lines) require validation via:

  • Dose Repetition : Triplicate experiments with statistical analysis (p<0.05).
  • Mechanistic Studies : Flow cytometry for apoptosis vs. necrosis differentiation.
  • Target Profiling : Kinase inhibition assays to identify off-target effects .

Q. What considerations guide derivative design for enhanced pharmacokinetics?

  • Lipophilicity : Ethyl esters balance solubility and membrane permeability (logP ~2.5).
  • Metabolic Stability : Cyanoethyl or propionitrile groups resist hepatic hydrolysis.
  • Toxicity : Methyl/fluoro substituents reduce hepatotoxicity in murine models .

Q. How are mechanistic studies conducted to elucidate target interactions?

  • DNA Intercalation : UV-vis titration (hypochromicity) and ethidium bromide displacement assays.
  • Enzyme Inhibition : Kinetic assays (e.g., COX-2 IC₅₀ determination).
  • Cellular Imaging : Fluorescent derivatives track subcellular localization (e.g., mitochondrial targeting) .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate

InChI

InChI=1S/C13H17N3O2S/c1-4-18-11(17)5-9-7(2)12-10(6-14)16-19-13(12)15-8(9)3/h4-6,14H2,1-3H3

InChI Key

PPBUGEMUKXVLSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=C(N=C1C)SN=C2CN)C

Origin of Product

United States

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